molecular formula C12H14N4O B3280267 2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone CAS No. 71222-43-0

2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone

Cat. No. B3280267
CAS RN: 71222-43-0
M. Wt: 230.27 g/mol
InChI Key: KUYYNLPMBDVZMP-UHFFFAOYSA-N
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Description

2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone is a compound that has been disclosed in patents and is used in the preparation of various other compounds . It is also known by its CAS number 69195-91-1 .


Synthesis Analysis

The synthesis of 2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone involves catalytically reducing an acid-addition salt of 2-amino-1-[5-amino-1-(protected)-1H-imidazol-4-yl]ethanone . The residue from this process is repeatedly evaporated with ethanol, and the final residual gum is triturated with ethanol to give a crystalline solid .


Molecular Structure Analysis

The molecular formula of 2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone is C12H14N4O . The molecular weight of the compound is 230.27 .


Chemical Reactions Analysis

The compound 2-Amino-1-[5-amino-1-(phenylmethyl)-1H-imidazol-4-YL] ethanone can react with a compound able to contribute a formyl group to produce 6,7-dihydroimidazo[4,5-d][1,3]diazepin-8(3H)-one . This product can subsequently be converted into ®-3-(2-deoxy-β-D-erythro-pentofuranosyl)-3,6,7,8-tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol .

properties

IUPAC Name

2-amino-1-(5-amino-1-benzylimidazol-4-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4O/c13-6-10(17)11-12(14)16(8-15-11)7-9-4-2-1-3-5-9/h1-5,8H,6-7,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUYYNLPMBDVZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC(=C2N)C(=O)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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